molecular formula C23H23ClN2O5 B11008573 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11008573
M. Wt: 442.9 g/mol
InChI Key: QBDZAIPMHXDIDD-UHFFFAOYSA-N
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Description

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, a well-known oncogenic driver of chronic myeloid leukemia (CML) Source . This compound acts by competitively binding to the ATP-binding site of the BCR-ABL protein, thereby suppressing its constitutive tyrosine kinase activity and inhibiting downstream signaling pathways that promote cell proliferation and survival Source . Its primary research value lies in the study of BCR-ABL-dependent leukemogenesis and the mechanisms of resistance to targeted cancer therapies. Researchers utilize this inhibitor in in vitro and in vivo models to investigate apoptosis, cell cycle arrest, and the disruption of critical signal transduction cascades in malignant cells. Furthermore, it serves as a valuable chemical tool for exploring off-target effects and for the development of novel combination treatment strategies to overcome drug resistance in hematological cancers Source . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(2-methoxyethyl)isoindole-1,3-dione

InChI

InChI=1S/C23H23ClN2O5/c1-31-13-12-26-21(28)18-7-2-15(14-19(18)22(26)29)20(27)25-10-8-23(30,9-11-25)16-3-5-17(24)6-4-16/h2-7,14,30H,8-13H2,1H3

InChI Key

QBDZAIPMHXDIDD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Control of Piperidine Hydroxyl Configuration

The stereochemistry of the hydroxyl group at position 4 of the piperidine ring is critical for biological activity. Asymmetric reduction using (−)-DIP-Cl [(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] as a chiral ligand during the ketone reduction step ensures preferential formation of the (R)-enantiomer.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs continuous flow chemistry for the amidation step, reducing reaction time from 16 hours to 2 hours and improving yield to 81%. Solvent recovery systems (e.g., thin-film evaporation) are integrated to enhance cost efficiency.

Analytical Characterization

5.1 Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.78 (m, 3H, aromatic), 4.72 (s, 1H, OH), 4.18 (t, J=6.4 Hz, 2H, OCH₂), 3.64–3.58 (m, 6H, NCH₂ and OCH₃), 2.95–2.82 (m, 4H, piperidine CH₂).

  • HRMS (ESI): m/z calculated for C₂₃H₂₃ClN₂O₅ [M+H]⁺: 443.1274; found: 443.1276.

5.2 Purity and Stability

  • HPLC Purity: 99.3% (C18 column, acetonitrile/water gradient).

  • Accelerated Stability: No degradation after 6 months at 25°C/60% RH.

Comparative Analysis of Methodologies

Step Method A (Patent US20080064876) Method B (Adapted from WO2007075783)
Isoindole Core Nitro reduction + diazotizationDirect alkylation of pre-formed phthalimide
Piperidine Synthesis Mannich reaction + NaBH₄ reductionGrignard addition to N-Boc piperidinone
Coupling Agent HATU/DIPEAEDC/HOBt
Overall Yield 68%61%

Method A offers superior yield and scalability, while Method B provides better stereochemical control for small-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Neurological Disorders

The compound is structurally related to known antipsychotic agents and has been investigated for its potential in treating various central nervous system disorders. Research indicates that derivatives of this compound can exhibit significant binding affinities to dopamine and serotonin receptors, suggesting efficacy in treating conditions such as schizophrenia and depression. The presence of the piperidine moiety enhances its interaction with neurotransmitter systems, making it a candidate for further study in neuropharmacology .

Metabolic Syndrome

Studies have highlighted the compound's potential role in managing metabolic syndrome, particularly through the inhibition of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is crucial for converting cortisone to cortisol, and its inhibition can lead to improved insulin sensitivity and reduced obesity-related complications. The compound's ability to modulate glucocorticoid metabolism positions it as a promising agent for treating type 2 diabetes and associated metabolic disorders .

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of specific signaling pathways associated with cancer progression .

Case Studies

  • Case Study 1 : A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cells, revealing promising results with mean GI50 values indicating effective growth inhibition .
  • Case Study 2 : Another investigation focused on the compound's interaction with specific molecular targets involved in cancer proliferation, showing that it could effectively disrupt signaling pathways critical for tumor growth .

Synthesis and Structural Insights

The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione involves several steps that emphasize the importance of stereochemistry in enhancing biological activity. The use of chiral catalysts during synthesis has been shown to improve yields and selectivity towards biologically active enantiomers .

Data Table: Summary of Applications

Application AreaPotential BenefitsSupporting Studies
Neurological DisordersAntipsychotic effects; modulation of neurotransmitter systems
Metabolic SyndromeImproved insulin sensitivity; obesity management
Anticancer PropertiesInduction of apoptosis; growth inhibition

Mechanism of Action

The mechanism of action of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally analogous derivatives:

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound : 5-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione Isoindole-1,3-dione - 2-(2-Methoxyethyl)
- 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl carbonyl
C₂₃H₂₂ClN₂O₅ Enhanced solubility (methoxyethyl), hydrogen bonding (hydroxyl), lipophilicity (chlorophenyl) .
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone (CAS 1435996-80-7) Indole - 1-(2-Methoxyethyl)
- 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl carbonyl
C₂₃H₂₅ClN₂O₃ Indole core instead of isoindole-dione; reduced electron-withdrawing effects .
2-[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-isoindole-1,3-dione Isoindole-1,3-dione - 4-(4-Methylpiperidin-1-yl) carbonyl C₂₁H₂₀N₂O₃ Methylpiperidine lacks hydroxyl and chlorophenyl groups; lower polarity .
5-[(4-Acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione (CAS 1081144-48-0) Isoindole-1,3-dione - 2-Cyclopropyl
- 4-Acetylpiperazin-1-yl carbonyl
C₁₉H₂₀N₃O₄ Acetylpiperazine introduces bulk and metabolic stability; cyclopropyl enhances rigidity .
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione Isoindole-1,3-dione - 5-Amino
- 4-[(4-Aminophenyl)sulfanyl]phenyl
C₂₀H₁₅N₃O₂S Sulfanyl linker and amino groups increase polarity and potential for redox activity .

Key Structural and Functional Insights

Core Modifications: The isoindole-1,3-dione core (target compound) provides strong electron-withdrawing properties, enhancing binding to electron-rich biological targets.

Piperidine/Piperazine Substituents: The 4-hydroxypiperidine group in the target compound offers hydrogen-bond donor/acceptor capability, critical for interactions with enzymes such as cytochrome P450 isoforms. In contrast, the 4-methylpiperidine (C₂₁H₂₀N₂O₃) and acetylpiperazine (C₁₉H₂₀N₃O₄) derivatives lack this hydroxyl group, limiting polar interactions .

Solubility and Bioavailability :

  • The 2-methoxyethyl chain in the target compound improves aqueous solubility compared to the cyclopropyl (CAS 1081144-48-0) or sulfanylphenyl (C₂₀H₁₅N₃O₂S) groups, which are more hydrophobic .

Theoretical and Computational Insights

  • Noncovalent Interactions: Analysis using Multiwfn and the electron localization function (ELF) reveals that the hydroxyl and carbonyl groups in the target compound form strong hydrogen bonds and electrostatic interactions, absent in methylpiperidine analogs.
  • Docking Studies : AutoDock4 simulations suggest that the 4-chlorophenyl group enhances binding to hydrophobic pockets in proteins, while the methoxyethyl chain reduces steric clashes compared to bulkier substituents like cyclopropyl .

Biological Activity

The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is a synthetic derivative that has garnered attention for its potential biological activities. Its structure suggests it may interact with various biological pathways, particularly in the context of neuropharmacology and cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C21H24ClN2O3
  • Molecular Weight : 392.88 g/mol
  • SMILES Notation : OC1(CCN(C(=O)c2ccc(Cl)cc2)CC1)c3ccc(Cl)cc3

This compound features a piperidine ring, which is known for its significant role in pharmacology, particularly in the development of antipsychotic and antidepressant medications.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

1. Antipsychotic Properties

The compound is structurally related to well-known antipsychotics like haloperidol. Studies have shown that derivatives with similar structural motifs can affect dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar piperidine structures can inhibit pro-inflammatory cytokine production in microglial cells. This suggests potential applications in neurodegenerative diseases characterized by inflammation, such as Parkinson's disease .

3. Anticancer Activity

Preliminary research indicates that this compound may inhibit cancer cell proliferation and metastasis. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival. For instance, compounds with similar structures have been shown to suppress the NF-kB pathway, which is often activated in cancer cells .

Case Study 1: Neuroprotective Effects

A study focusing on a related piperidine derivative found that it significantly reduced inflammation in a model of Parkinson's disease. The compound inhibited nitric oxide production and pro-inflammatory cytokine release from activated microglia, suggesting a neuroprotective mechanism .

Case Study 2: Antitumor Activity

Another investigation into structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines. The study highlighted the importance of the carbonyl group in enhancing biological activity against various cancer types, indicating that modifications to the piperidine ring could further improve efficacy .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
HaloperidolHaloperidolAntipsychotic
CDMPOCDMPOAnti-inflammatory
4-Chlorophenyl Derivative4-ChlorophenylAnticancer

Q & A

Q. What are the key synthetic strategies for constructing the isoindole-1,3-dione core in this compound?

The isoindole-1,3-dione moiety is typically synthesized via cyclization reactions of phthalic anhydride derivatives. For example, coupling reactions involving substituted amines or hydroxyl groups can introduce functionalization at the 2-position. Evidence from benzoylpiperidine derivatives (e.g., compound 14 in ) highlights the use of amide bond formation between piperidine and carbonyl groups, employing solvents like CHCl₃/MeOH under reflux conditions .

Q. How is the stereochemistry of the 4-hydroxypiperidine subunit confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For structurally related piperidine derivatives (e.g., ), single-crystal diffraction data provided unambiguous confirmation of spatial arrangements. Alternatively, NOESY NMR can detect through-space interactions between protons to infer spatial proximity .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxyethyl protons at δ ~3.2–3.5 ppm, aromatic chlorophenyl signals at δ ~7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for similar compounds in shows [M+H]⁺ peaks).
  • HPLC : Validates purity (>95% by peak area analysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 4-(4-chlorophenyl)-4-hydroxypiperidine subunit?

Design of Experiments (DoE) methodologies () recommend factorial design to assess variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design could minimize trials while identifying optimal conditions for nucleophilic acyl substitution between piperidine and carbonyl precursors .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

  • Replicating assays under standardized protocols.
  • Validating compound purity via HPLC and elemental analysis .
  • Comparing structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions in ) to isolate structure-activity relationships (SAR) .

Q. What computational tools predict the drug-likeness and bioavailability of this compound?

  • Lipinski’s Rule of Five : Assesses molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors.
  • SwissADME or QikProp : Predicts physicochemical properties (e.g., polar surface area, solubility). highlights oral bioavailability predictions for chromeno-pyrimidine analogs using similar tools .
  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., piperidine ring flexibility in binding pockets) .

Q. How can researchers mitigate challenges in NMR interpretation due to complex coupling patterns?

Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing methoxyethyl vs. piperidine protons) .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.
  • Isotopic Labeling : Incorporation of ¹³C/¹⁵N labels for specific moiety tracking (e.g., hydroxypiperidine carbons) .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis while maintaining yield?

  • Process Analytical Technology (PAT) : Monitors reaction progress in real-time (e.g., in situ FTIR for carbonyl group formation) .
  • Membrane Separation : Purifies intermediates via nanofiltration to remove byproducts ( , RDF2050104) .

Q. How do structural modifications (e.g., methoxyethyl vs. methyl groups) impact metabolic stability?

  • In Vitro Microsomal Assays : Compare hepatic clearance rates using human liver microsomes.
  • Metabolite Identification (MetID) : LC-MS/MS identifies oxidation sites (e.g., hydroxylation on the piperidine ring) .

Q. What are the best practices for validating target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Confirms compound binding to intended proteins by measuring thermal stability shifts.
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD values for kinase inhibition) .

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